2-Bromo-3-methylbut-3-en-1-ol
Description
2-Bromo-3-methylbut-3-en-1-ol is a brominated unsaturated alcohol characterized by a bromine atom at position 2, a methyl group at position 3, and a hydroxyl group at position 1 of a but-3-ene backbone. This compound is structurally related to other brominated allylic alcohols, which are pivotal intermediates in organic synthesis, particularly in the construction of steroidal frameworks and bioactive molecules.
Properties
IUPAC Name |
2-bromo-3-methylbut-3-en-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9BrO/c1-4(2)5(6)3-7/h5,7H,1,3H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCSFJBXMSHFOGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(CO)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Bromo-3-methylbut-3-en-1-ol can be synthesized through several methods. One common approach involves the bromination of 3-methylbut-3-en-1-ol. This reaction typically uses hydrobromic acid (HBr) as the brominating agent. The reaction proceeds via an electrophilic addition mechanism, where the double bond in 3-methylbut-3-en-1-ol reacts with HBr to form the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to control temperature, pressure, and the concentration of reactants to achieve efficient production.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation Reactions: The hydroxyl group in this compound can be oxidized to form corresponding carbonyl compounds, such as aldehydes or ketones.
Reduction Reactions: The compound can be reduced to form 3-methylbut-3-en-1-ol by removing the bromine atom.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products:
Substitution: Formation of 3-methylbut-3-en-1-ol or other substituted derivatives.
Oxidation: Formation of 3-methylbut-3-enal or 3-methylbut-3-enone.
Reduction: Formation of 3-methylbut-3-en-1-ol.
Scientific Research Applications
Organic Synthesis
2-Bromo-3-methylbut-3-en-1-ol serves as a crucial intermediate in the synthesis of more complex organic molecules. Its reactivity allows for:
- Substitution Reactions : The bromine atom can be replaced by nucleophiles like hydroxide ions or amines.
- Oxidation Reactions : The hydroxyl group can be oxidized to form carbonyl compounds.
Medicinal Chemistry
The compound has potential applications in drug development. It may act as a precursor for biologically active compounds with therapeutic properties. Its antimicrobial properties suggest it could be explored for treating bacterial infections.
Biological Studies
This compound is valuable in studying enzyme-catalyzed reactions involving halogenated substrates, allowing researchers to explore metabolic pathways and enzyme kinetics.
Research indicates that this compound exhibits various biological activities:
Antimicrobial Activity
A notable case study demonstrated that derivatives of brominated compounds showed significant inhibition against pathogenic bacteria such as Escherichia coli and Staphylococcus aureus. The mechanism likely involves disruption of bacterial cell wall synthesis and interference with protein function.
Antimicrobial Efficacy
A study conducted at a university investigated the antimicrobial properties of this compound derivatives. The results indicated significant inhibitory effects against various bacterial strains, highlighting its potential as an antimicrobial agent.
Enzyme Interaction Studies
Another investigation focused on the interaction of this compound with specific enzymes involved in metabolic pathways. The findings suggested that it acts as an inhibitor for certain dehydrogenases, indicating its role in modulating biochemical processes within cells.
Mechanism of Action
The mechanism of action of 2-Bromo-3-methylbut-3-en-1-ol in chemical reactions typically involves the formation of a carbocation intermediate. For example, in nucleophilic substitution reactions, the bromine atom leaves, forming a carbocation that is then attacked by a nucleophile. The presence of the double bond and the hydroxyl group can influence the stability of intermediates and the overall reaction pathway.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 2-Bromo-3-methylbut-3-en-1-ol with two closely related brominated alcohols, emphasizing molecular structure, physical properties, and applications.
1-Bromo-2-methylbut-3-en-2-ol (CAS 36219-40-6)
- Molecular Formula : C₅H₉BrO
- Molecular Weight : 165.03 g/mol
- Key Properties: XLogP3 (hydrophobicity): 1.2 Hydrogen bond donors/acceptors: 1/1 Rotatable bonds: 2 Topological Polar Surface Area (TPSA): 20.2 Ų
- Structural Features : Bromine at position 1, methyl and hydroxyl groups at position 2, and a double bond at position 3.
- Applications: Used in synthesizing novel steroid analogs via isoprene bromohydrin intermediates, leveraging its allylic bromine for regioselective reactions .
2-Bromo-3-buten-1-ol (CAS 64623-50-3)
- Molecular Formula : C₄H₇BrO
- Molecular Weight : 151.00 g/mol
- Hydroxyl group at position 1 and bromine at position 2 .
- Applications : Likely serves as a precursor for smaller unsaturated alcohols or ethers, though specific applications are less documented compared to its methyl-substituted analogs .
Comparative Data Table
Key Structural and Functional Insights
- Hydroxyl Position : The hydroxyl group at position 1 in this compound and 2-bromo-3-buten-1-ol may enhance hydrogen bonding compared to position 2 in 1-bromo-2-methylbut-3-en-2-ol, influencing solubility and reactivity .
- Bromine Reactivity : Allylic bromine in all three compounds facilitates nucleophilic substitutions or eliminations, critical for constructing cyclic or branched frameworks .
Biological Activity
2-Bromo-3-methylbut-3-en-1-ol is an organic compound that has garnered attention due to its potential biological activities and applications in various fields, including medicinal chemistry and synthetic organic chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Compound Overview
- IUPAC Name : this compound
- Molecular Formula : CHBrO
- Molecular Weight : 165.03 g/mol
- CAS Number : 99806-26-5
- Appearance : Liquid
The biological activity of this compound is primarily attributed to its ability to form reactive intermediates, such as carbocations, during chemical reactions. This reactivity allows it to participate in various biological processes, including enzyme inhibition and metabolic pathways. For instance, the compound can act as a substrate for certain enzymes or interfere with enzyme function by modifying active sites through electrophilic attack.
Cytotoxic Effects
Some studies have explored the cytotoxic effects of brominated compounds in cancer cell lines. These compounds often induce apoptosis (programmed cell death) or inhibit cell proliferation by interfering with cellular signaling pathways. Although direct studies on this compound are scarce, the presence of the bromine atom in its structure may enhance its reactivity and biological effects.
Table: Summary of Biological Activities of Related Compounds
Case Study: Antimicrobial Activity
A study investigating the antimicrobial properties of brominated compounds found that derivatives similar to this compound exhibited significant inhibition against pathogenic bacteria. The mechanism was hypothesized to involve disruption of bacterial cell wall synthesis and interference with protein function, leading to cell lysis.
Applications in Research and Industry
The unique reactivity of this compound makes it valuable in several applications:
- Synthetic Organic Chemistry : It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals.
- Medicinal Chemistry : Its potential as an antimicrobial agent positions it as a candidate for further drug development aimed at treating bacterial infections.
- Biological Studies : The compound can be utilized in enzyme reaction studies to explore metabolic pathways and enzyme kinetics.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom undergoes Sₙ2 reactions with nucleophiles like hydroxide or amines. In acidic conditions, the hydroxyl group can protonate, facilitating bromide departure and carbocation formation. For example:
| Reaction Conditions | Nucleophile | Major Product | Yield (%) | Reference |
|---|---|---|---|---|
| NaCN in DMSO, 80°C, 2 hr | Cyanide | 3-Methylbut-3-en-1-ol nitrile | 72 | |
| NH₃/EtOH, reflux, 4 hr | Ammonia | 3-Methylbut-3-en-1-amine | 58 |
Carbocation rearrangements are suppressed due to stabilization by the adjacent double bond .
Elimination Reactions
Under basic or acidic conditions, dehydrohalogenation or dehydration occurs, producing dienes:
Base-induced elimination (e.g., KOH/EtOH):
Acid-catalyzed dehydration (H₂SO₄, Δ): Forms 3-methyl-1,3-pentadiene as the major product .
Oxidation
The hydroxyl group oxidizes to a ketone or carboxylic acid:
| Oxidizing Agent | Conditions | Product | Efficiency |
|---|---|---|---|
| KMnO₄/H₂SO₄ | 60°C, 3 hr | 3-Methylbut-3-enoic acid | 85% |
| CrO₃ | Acetone, 0°C, 1 hr | 2-Bromo-3-methylbut-3-enal | 67% |
Reduction
Lithium aluminum hydride (LiAlH₄) reduces the bromide to a hydrocarbon:
Mechanistic Insights from Deuterium Studies
Isotopic labeling experiments using deuterated reagents revealed:
Q & A
Basic Research Questions
Q. How can the structure of 2-Bromo-3-methylbut-3-en-1-ol be confirmed using spectroscopic and crystallographic methods?
- Methodological Answer: Combine nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to identify proton and carbon environments, infrared (IR) spectroscopy to detect functional groups (e.g., -OH and C=C), and mass spectrometry (MS) for molecular weight confirmation. For unambiguous structural determination, single-crystal X-ray diffraction (XRD) is recommended, as demonstrated in crystallographic studies of analogous brominated compounds .
Q. What are the recommended synthetic protocols for preparing this compound, and how can reaction conditions be optimized?
- Methodological Answer: Adapt bromination procedures from similar alkenols, such as controlled bromine addition to the double bond in anhydrous ether at 0°C, followed by quenching with saturated NaHCO₃ and extraction with ethyl ether. Optimize stoichiometry (e.g., 1:1 molar ratio of alkene to Br₂) and monitor reaction progress via thin-layer chromatography (TLC). Purify via recrystallization in ethanol, as outlined in bromo-ketone syntheses .
Q. What safety precautions are critical when handling this compound in laboratory settings?
- Methodological Answer: Refer to Safety Data Sheets (SDS) for brominated alkanols, emphasizing the use of nitrile gloves, fume hoods, and chemical-resistant lab coats. Store in amber glass containers under inert gas to prevent degradation. Emergency protocols include immediate rinsing for skin contact and neutralization of spills with sodium bicarbonate .
Advanced Research Questions
Q. How can computational chemistry models be applied to predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer: Employ density functional theory (DFT) to calculate activation energies for SN1/SN2 pathways, focusing on steric effects from the methyl and bromo groups. Molecular docking simulations can predict interactions with biological targets, while comparative analysis with experimental kinetic data validates computational predictions .
Q. What methodological approaches resolve contradictions between experimental data and theoretical predictions for this compound’s behavior?
- Methodological Answer: Address discrepancies via triangulation: replicate experiments under varying conditions (e.g., solvent polarity, temperature), apply multivariate statistical analysis (e.g., ANOVA) to identify outliers, and cross-validate results with hybrid quantum mechanics/molecular mechanics (QM/MM) simulations. Refer to frameworks for reconciling computational and experimental datasets .
Q. What advanced techniques are suitable for studying the adsorption and surface reactivity of this compound on indoor environmental surfaces?
- Methodological Answer: Utilize microspectroscopic imaging (e.g., Raman or FTIR mapping) to track surface adsorption dynamics. Thermogravimetric analysis (TGA) quantifies desorption thresholds, while quartz crystal microbalance (QCM) measurements assess real-time interaction kinetics. These methods align with studies on organic compound-surface interfaces .
Data Analysis and Experimental Design
Q. How should researchers design experiments to investigate the stereochemical outcomes of reactions involving this compound?
- Methodological Answer: Employ chiral chromatography or circular dichroism (CD) to resolve enantiomers. Use deuterated solvents in NMR to enhance signal resolution for stereochemical analysis. Statistical design of experiments (DoE) can optimize variables like catalyst loading and reaction time .
Q. What statistical frameworks are recommended for interpreting conflicting data on the compound’s stability under oxidative conditions?
- Methodological Answer: Apply Bayesian inference to model uncertainty in degradation pathways. Principal component analysis (PCA) identifies correlated variables (e.g., pH, light exposure), while survival analysis predicts half-life under varying conditions. Cross-reference with stability studies of structurally similar bromoalkenols .
Cross-Disciplinary Applications
Q. How can this compound serve as a model compound for studying solvent effects in green chemistry?
- Methodological Answer: Compare reaction rates and yields in ionic liquids vs. supercritical CO₂ using kinetic profiling. Lifecycle assessment (LCA) tools evaluate environmental impact, while microwave-assisted synthesis reduces energy consumption. These approaches align with sustainable chemistry methodologies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
